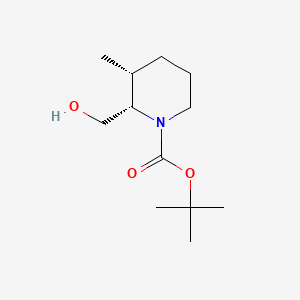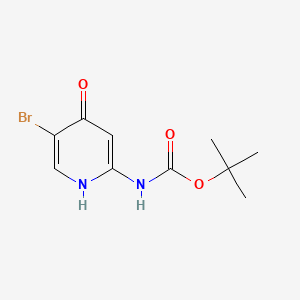![molecular formula C8H10N2O2 B6606070 methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate CAS No. 2110748-16-6](/img/structure/B6606070.png)
methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate (MPC) is a synthetic nitrogenous molecule that has a wide range of applications in various scientific fields. It has been used in the synthesis of pharmaceuticals, in the study of metabolic pathways, and in the development of new materials and catalysts. In addition, MPC has also been used as a model compound in the study of biological processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for MPC.
Wissenschaftliche Forschungsanwendungen
Methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has been used in a variety of scientific research applications. In the field of pharmaceuticals, methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has been used in the synthesis of several drugs, including antimalarials, antiparasitics, antibiotics, and analgesics. In the study of metabolic pathways, methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has been used as a model compound to study the effects of various drugs on the metabolism of carbohydrates, lipids, and proteins. In addition, methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has been used in the development of new materials and catalysts, as well as in the study of biological processes such as cell signaling and gene expression.
Wirkmechanismus
The mechanism of action of methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate is not fully understood. However, it is believed to act as an inhibitor of several enzymes involved in the metabolism of carbohydrates, lipids, and proteins. In particular, methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has been shown to inhibit the activity of the enzyme glucose-6-phosphatase, which is involved in the metabolism of glucose. Additionally, methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has been shown to inhibit the activity of glycerol-3-phosphate dehydrogenase, which is involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In particular, methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has been shown to reduce the levels of glucose in the blood, as well as to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the levels of cholesterol in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has several advantages for laboratory experiments. In particular, it is relatively easy to synthesize and is stable in a variety of conditions. Additionally, it is non-toxic and has a low cost. However, there are also some limitations to using methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate in laboratory experiments. In particular, it is not water soluble and can be difficult to dissolve in organic solvents. Additionally, it is not very stable in acidic conditions, and can decompose when exposed to high temperatures.
Zukünftige Richtungen
There are several potential future directions for methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate research. For example, further research could be conducted to better understand the mechanism of action of methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate and its effects on metabolic pathways. Additionally, further research could be conducted to investigate the potential therapeutic applications of methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate, such as its use as an anti-inflammatory or antioxidant agent. Additionally, further research could be conducted to investigate the potential applications of methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate in the development of new materials and catalysts. Finally, further research could be conducted to investigate the potential applications of methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate in the study of biological processes such as cell signaling and gene expression.
Synthesemethoden
Methyl 5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate can be synthesized through a variety of methods. One of the most common methods is the condensation reaction of 5-nitro-1,2-imidazolecarboxaldehyde and methyl pyrrolidine-2-carboxylate in the presence of anhydrous aluminum chloride. This reaction results in the formation of a nitro-imidazolecarboxaldehyde intermediate, which is then reduced to the desired product using a reducing agent such as sodium borohydride or zinc/acetic acid. Other methods of synthesis include the reaction of methyl pyrrolidine-2-carboxylate with a variety of reagents such as ethyl chloroformate, ethyl nitroacetate, and ethyl chloroacetate.
Eigenschaften
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7-6-3-2-4-10(6)5-9-7/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSJIKYOGDHYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2CCCN2C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(adamantan-2-yl)methyl]-N''-(pyridin-2-yl)guanidine, trifluoroacetic acid](/img/structure/B6606003.png)
![ethyl 5-[(3-chlorophenyl)carbamoyl]-2-[2-(ethylsulfanyl)acetamido]-4-methylthiophene-3-carboxylate](/img/structure/B6606006.png)




![N-[3'-(4-amino-5-chloro-2-oxo-1,2-dihydropyrimidin-1-yl)-[1,1'-biphenyl]-2-yl]prop-2-enamide](/img/structure/B6606042.png)
![2-[(5,5-dimethoxypentyl)oxy]-4-(4-methyl-1,3-thiazol-5-yl)benzamide](/img/structure/B6606048.png)

![tert-butyl 1-amino-10,10-difluoro-8-azabicyclo[4.3.1]decane-8-carboxylate](/img/structure/B6606066.png)
![ethyl 4-{[methyl({[(2S)-5-oxopyrrolidin-2-yl]methyl})carbamoyl]formamido}-[1,1'-biphenyl]-3-carboxylate](/img/structure/B6606068.png)
